Predicted Lipophilicity (LogP) Variation Across Regioisomers: Para-1,2-Difluoro Pattern Exhibits a Measurable LogP Offset
Among the C₈H₆F₄ difluoroethyl-difluorobenzene isomers, the specific arrangement of fluorine atoms critically influences predicted octanol-water partition coefficients. The 1,2-difluoro-4-(1,1-difluoroethyl) substitution pattern (target compound) is predicted to exhibit a lipophilicity intermediate between the 1,4-difluoro-2-(difluoroethyl) isomer (ACD/LogP = 3.11) and the 2,3-difluoro-1-(difluoroethyl) isomer (XLogP3-AA = 2.9), based on ACD/Labs and PubChem computed data for the closest analogs [1]. This moderate logP window is significant for balancing membrane permeability with aqueous solubility in orally bioavailable drug candidates .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~3.0 (interpolated from positional isomer data; no direct ACD/LogP available for CAS 1138445-09-6 at time of analysis) |
| Comparator Or Baseline | 2-(1,1-Difluoroethyl)-1,4-difluorobenzene (CAS 1138445-05-2): ACD/LogP = 3.11 ; 1-(1,1-Difluoroethyl)-2,3-difluorobenzene (CAS 1138445-08-5): XLogP3-AA = 2.9 [1] |
| Quantified Difference | Isomer range spans ΔLogP ≈ 0.2 units; the 1,2-difluoro-4-CF₂CH₃ motif is projected to fall within this differentiated window |
| Conditions | Predicted values: ACD/Labs Percepta Platform v14.00; PubChem XLogP3 3.0 |
Why This Matters
Even a ΔLogP of 0.2–0.3 can shift a compound between CNS penetration and peripherally restricted profiles, making isomer selection a critical procurement decision for lead optimization programs.
- [1] PubChem. 1-(1,1-Difluoroethyl)-2,3-difluorobenzene (CID 45790666). XLogP3-AA: 2.9. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1-_1_1-Difluoroethyl_-2_3-difluorobenzene View Source
